molecular formula C12H12BrN3O2 B11346485 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B11346485
M. Wt: 310.15 g/mol
InChI Key: UFSQTLPJPRRVHV-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic organic compound characterized by the presence of a bromophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves the reaction of 4-bromobenzohydrazide with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Products may include oxadiazole derivatives with altered oxidation states.

    Reduction: Reduced forms of the oxadiazole ring or the butanamide moiety.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions or halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential biological activities. This differentiates it from other bromophenyl derivatives that may lack the oxadiazole moiety .

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C12H12BrN3O2/c1-2-3-10(17)14-12-11(15-18-16-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17)

InChI Key

UFSQTLPJPRRVHV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)Br

Origin of Product

United States

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